![molecular formula C8H6N4 B1426001 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1086393-45-4](/img/structure/B1426001.png)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a type of organic compound . It belongs to the class of nitriles, which are organic compounds containing a cyano functional group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has been extensively studied . A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton . This method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by a pyrazolo[3,4-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are typically cyclization reactions . These reactions are often promoted by iodine and involve the direct cleavage of the C–C bond of malononitrile .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been extensively studied for their biomedical applications . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
[3 + 1 + 1 + 1] Cyclization Reaction
A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established . This I2-meditated process allows direct cleavage of the C–C bond of malononitrile to generate a .
Catalytic Activity
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in nucleic acid metabolism.
properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMVMVRDDHKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C#N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086393-45-4 | |
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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